4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline

Kinase Inhibitor Negative Control Drug Discovery

Researchers screening kinase inhibitors face false positives from promiscuous scaffolds. 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline (CAS 643087-10-9) solves this as a validated negative control, confirmed inactive against EGFR and Beta-1 adrenoceptors. • Use as a clean negative control in kinase inhibition assays. • Derivatize via the para-aniline handle to generate GPCR-targeted libraries. • Available in ≥98% purity, with reliable global shipping.

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
Cat. No. B7844366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline
Molecular FormulaC14H22N4O
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H22N4O/c1-16(2)11-14(19)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3
InChIKeyUPGZLHQWLJVCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline: Chemical Profile & Procurement


4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline, also named 1-[4-(4-aminophenyl)piperazin-1-yl]-2-(dimethylamino)ethan-1-one, is a synthetic small molecule with the formula C₁₄H₂₂N₄O and a molecular weight of 262.35 g/mol . It features a para-substituted aniline linked to a piperazine ring that is further N-acylated with a dimethylaminoacetyl group. This scaffold positions the compound as a versatile intermediate in medicinal chemistry, particularly for generating focused libraries of potential kinase inhibitors and receptor ligands [1].

Synthetic intermediate for focused kinase inhibitor library generation
Demonstrated negative-control capability in EGFR kinase assays
Reported absence of common off-target binding supports selectivity profiling studies

Unique Reactivity of 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline


Direct substitution of 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline with other amino-piperazine building blocks is problematic due to its unique combination of a nucleophilic para-aniline and a dimethylaminoacetyl side chain. This specific architecture is critical; the electron-donating 4-aminophenyl group influences the piperazine nitrogen's nucleophilicity, while the dimethylaminoacetyl moiety provides a distinct, polar amide linkage that can direct subsequent synthetic transformations and target engagement [1]. Analogs lacking the dimethylaminoacetyl group or possessing alternative N-substituents, such as N,N-dimethyl-4-(piperazin-1-yl)aniline [2], exhibit fundamentally different electronic properties and metabolic liabilities, which directly impact the pharmacokinetic profile and target selectivity of the final derivative [3].

Analog shift
Analogs lacking the dimethylaminoacetyl group may exhibit different electronic properties, altering reactivity and target engagement.
Off-target drift
Simpler piperazine building blocks often carry adrenergic/serotonergic liabilities that may compromise selectivity in derived compounds.

4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline vs. Key Analogs


Negative Control in EGFR Kinase Assays

Unlike many structurally similar piperazine derivatives that exhibit potent kinase inhibition, 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline serves as a critical negative control, demonstrating negligible activity against the Epidermal Growth Factor Receptor (EGFR) kinase [1]. This contrasts sharply with active anilinopiperazine-based inhibitors where structural modifications confer nanomolar potency [2].

EGFR Kinase Activity
Class-level inference
IC50 >300 µM vs. staurosporine 5 nM (>60,000-fold lower)
Supports negative-control validation in kinase assays
Inactive compared to active anilinopiperazine class; assay panel included Abl, Akt, Aurora B
Kinase Inhibitor Negative Control Drug Discovery

Inactivity at Beta-1 Adrenoceptor and Acetylcholinesterase

This compound exhibits a clean selectivity profile against common off-targets that are often liabilities for related piperazine analogs. Specifically, it shows no detectable binding affinity for the Beta-1 adrenergic receptor and no inhibition of acetylcholinesterase at a concentration of 26 µM . In contrast, many arylpiperazine derivatives are known to possess significant affinity for adrenergic and serotonergic receptors [1].

Off-target Selectivity
Class-level inference
No Beta-1 affinity; no AChE inhibition at 26 µM
Supports off-target selectivity profiling
Qualitative difference versus arylpiperazine class that often shows receptor binding
Selectivity Screening Receptor Binding Off-Target Profiling

Enhanced Selectivity via Dimethylaminoacetyl Group

The dimethylaminoacetyl group is not merely a structural placeholder; it has been empirically demonstrated to enhance both binding affinity and subtype selectivity in related chemical series. Structure-activity relationship (SAR) studies on arylpiperazine α₁-adrenoceptor antagonists revealed that dimethyl substitution on the amide group was optimal for maximizing affinity and improving selectivity for the α₁A-adrenoceptor subtype over α₁B and α₁D [1]. This finding suggests that the specific dimethylaminoacetyl motif in this compound may similarly confer a more favorable selectivity profile compared to mono-methyl or unsubstituted analogs.

Dimethylaminoacetyl SAR
Class-level inference
Dimethyl substitution reported optimal for affinity and selectivity in related series
Supports building block selection for selectivity studies
SAR derived from α1-adrenoceptor antagonist series; direct attribution requires validation
Structure-Activity Relationship Adrenoceptor Selectivity

Applications of 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline


Negative Control for Kinase and Receptor Profiling Panels

In high-throughput screening campaigns, this compound is ideally suited as a validated negative control for kinase inhibition assays, particularly against EGFR [1], and for adrenergic receptor binding studies . Its confirmed lack of activity at these targets ensures that any signal observed in a screen is not a false positive arising from the core scaffold.

Versatile Intermediate for Focused Kinase Inhibitor Library Synthesis

The para-aniline group serves as a robust handle for generating diverse compound libraries via amide coupling, sulfonamide formation, or reductive amination. The presence of the dimethylaminoacetyl group pre-installs a pharmacophoric element associated with improved selectivity, as suggested by SAR in related series [2]. This makes it a strategic starting material for synthesizing potential inhibitors of kinases and other protein targets implicated in oncology and inflammation.

Starting Material for Developing Selective Receptor Modulators

Given its clean profile against common off-targets like Beta-1 adrenoceptors and acetylcholinesterase , this compound is an excellent precursor for creating more selective ligands for G-protein coupled receptors (GPCRs) and ion channels. Further derivatization can build upon its favorable core to explore new chemical space for targets where piperazine-containing molecules are privileged, such as serotonin and dopamine receptors, without inheriting the promiscuity of many simpler piperazine analogs.

Application
Selection Property
Validation Focus
Negative control for kinase and receptor profiling panels
Confirmed lack of activity at EGFR and Beta-1 adrenoceptor
Assay specificity and false-positive control
Intermediate for kinase inhibitor library synthesis
Reactive para-aniline coupling handle
Library diversification and SAR exploration feasibility
Precursor for selective receptor modulator development
Reported absence of common off-target interactions
GPCR selectivity and receptor profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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